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Cross-Cancer Efficacy of Buparlisib

Study . Study Phase &
Cancer Type . Efficacy Outcomes .

Regimen Design
Various Advanced Buparlisib Clinical Benefit Rate: 15.1% (in PI3K Phase 2, single-
Solid Tumors [1] monotherapy pathway-activated tumors) [1] arm, tissue-

agnostic (N=146)
[1]

Head and Neck Buparlisib + Improved Overall Survival (OS): In Phase 2,
Squamous Cell Paclitaxel subgroups with tumor immune randomized
Carcinoma infiltration and PISBK/NOTCH pathway (BERIL-1) [2]
(HNSCC) [2] activation (HR for death: 0.43 and 0.40)

[2]

| Mantle Cell Lymphoma (MCL) [3] | Buparlisib + Ibrutinib (BTK inhibitor) | Overall Response Rate
(ORR): 94% Median Progression-Free Survival: 33 months [3] | Phase I/Ib (N=37 with various
lymphomas) [3] | | Triple-Negative Breast Cancer (TNBC) [4] | Buparlisib monotherapy | Clinical Benefit
Rate: 12% (Stable Disease >4 months) Median PFS: 1.8 months No confirmed objective responses [4] |
Phase 2, single-arm (N=50) [4] | | Hormone Receptor-Positive (HR+), HER2-Negative Breast Cancer [5]
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| Buparlisib + Fulvestrant | Prolonged PFS vs. placebo, but significant side effects led to the discontinuation
of the development program. [5] | Phase 3, randomized (BELLE-2) [5] | | Metastatic Renal Cell Carcinoma
(mRCC) [6] | Buparlisib + Bevacizumab | Partial Response Rate: 13% Notable tumor shrinkage in
patients with activating PIK3CA mutations. [6] | Phase 1 (N=32) [6] |

Key Experimental Methodologies

The data in the table above comes from rigorous clinical trial designs. Here are the details of the key

methodologies:

o Tissue-Agnostic Phase 2 Study [1]: This was an open-label, single-arm trial that enrolled patients
with various advanced solid tumors and hematologic malignancies harboring PI3K pathway
activation. Patients received buparlisib (100 mg/day) monotherapy. The primary efficacy endpoint
was clinical benefit rate, assessed per RECIST 1.1 criteria for solid tumors, which standardizes how
tumor shrinkage and progression are measured.

e Phase l/lib Lymphoma Study [3]: This trial used a standard "3+3" dose-escalation design to find
the safest dose of buparlisib combined with ibrutinib. After determining the recommended dose
(buparlisib 80 mg + ibrutinib 560 mg), an expansion cohort was enrolled. Tumor response was
assessed using a modified Lugano classification, which incorporates FDG-PETICT scans to
evaluate metabolic activity in lymphomas.

e BERIL-1 Phase 2 Study in HNSCC [2]: This was a randomized, placebo-controlled trial. Patients
received either buparlisib (100 mg/day) plus paclitaxel or a placebo plus paclitaxel. The study
included extensive biomarker analysis, performing genomic sequencing on tumor/circulating DNA
and immunohistochemistry (IHC) for immune markers (TILs, CD8) to correlate with overall survival.

Mechanism of Action and Pathways

Buparlisib (BKM120) is an oral pan-class I phosphoinesitide 3-kinase (PI3K) inhibitor [5]. It targets all
four isoforms (o, B, y, 6) of the class I PI3K family, which is a central node in a critical cellular signaling
pathway [1]. Constitutive activation of this pathway, through mutations in genes like PIK3CA or loss of
PTEN, is a common driver of tumorigenesis [1]. By inhibiting PI3K, buparlisib aims to block this pro-

growth and survival signaling in cancer cells.

The following diagram illustrates the PI3K pathway and the mechanism of buparlisib.
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PI3K Signaling Pathway and Buparlisib Inhibition
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Key Insights for Drug Development

¢ Combination Therapy is Crucial: The most compelling efficacy signals for buparlisib are in
combination with other agents, such as paclitaxel in HNSCC or ibrutinib in lymphoma [3] [2].
Monotherapy activity has generally been modest [1] [4].

o Biomarker Selection is Critical: Efficacy appears enhanced in molecularly defined subgroups. In
HNSCC, patients with PISK pathway activation and tumor immune infiltration derived the most
benefit [2]. Similarly, tumor shrinkage in renal cell cancer was observed in patients with PISKCA
mutations [6].

¢ Significant Toxicity Challenges: The clinical utility of buparlisib is limited by a challenging toxicity
profile. Common grade 3+ adverse events include hyperglycemia, increased liver transaminases,

and rash [7] [4]. Notably, mood disturbances such as anxiety, depression, and agitation were
observed in a significant portion of patients across trials [3] [6], which has contributed to the
discontinuation of its development in some cancer types like breast cancer [5].

The future development of buparlisib likely hinges on identifying the right combination partners and

precisely selecting patient populations most likely to respond. The ongoing phase III BURAN trial in

HNSCC will provide more definitive evidence for its potential in this setting [5] [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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